molecular formula C17H15ClN4O5S B2472268 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-nitrobenzenesulfonamide CAS No. 301314-60-3

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-nitrobenzenesulfonamide

Cat. No.: B2472268
CAS No.: 301314-60-3
M. Wt: 422.84
InChI Key: RYZWGBJDJLIZQZ-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-nitrobenzenesulfonamide is a sulfonamide derivative featuring a pyrazolone core. The pyrazolone moiety is a common scaffold in pharmaceuticals, often associated with antipyretic and analgesic activities .

Properties

IUPAC Name

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O5S/c1-11-16(17(23)21(20(11)2)12-6-4-3-5-7-12)19-28(26,27)15-10-13(22(24)25)8-9-14(15)18/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZWGBJDJLIZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of phenylhydrazine with chloroacetic acid under acidic conditions to form the pyrazole core. Subsequent nitration and sulfonation steps introduce the nitro and sulfonamide groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, leading to different derivatives.

  • Substitution: The chlorine and sulfonamide groups can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydroxylamines.

  • Substitution: Chloro-substituted pyrazoles, sulfonamide derivatives.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial and anticancer properties. For instance:

  • Antimicrobial Activity : Compounds related to this structure have demonstrated effectiveness against various bacterial strains. Studies have shown that modifications in the sulfonamide group can enhance antibacterial potency, making it a candidate for treating infections resistant to conventional antibiotics .
  • Anticancer Potential : The compound's structure suggests potential anticancer properties. Analogous compounds have been evaluated for cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. Results from quantitative structure–activity relationship (QSAR) studies indicate that structural modifications can significantly influence cytotoxic activity, paving the way for new anticancer agents .

Synthesis and Derivatives

The synthesis of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-nitrobenzenesulfonamide typically involves multi-step organic reactions, including:

  • Formation of the pyrazole ring.
  • Introduction of the chloro and nitro substituents.
  • Attachment of the sulfonamide group.

These synthetic pathways allow for the creation of various derivatives that may enhance specific biological activities or reduce toxicity.

Case Studies and Research Findings

Several studies have explored the applications of this compound and its derivatives:

  • Antibacterial Studies : A series of benzamides structurally related to this compound were screened against mycobacterial and fungal strains. The findings demonstrated comparable or superior activity relative to standard antibiotics like isoniazid and ciprofloxacin .
  • Cytotoxicity Evaluations : In vitro studies on synthesized derivatives indicated promising results against cancer cell lines. Modifications to the sulfonamide moiety were found to significantly affect cytotoxicity, suggesting that further exploration could yield effective anticancer agents .
  • Mechanistic Insights : Research into the mechanism of action has shown that compounds with similar structures may inhibit specific metabolic pathways in pathogens or cancer cells, leading to cell death or growth inhibition .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs differ in substituents on the aromatic ring and the nature of the linker (sulfonamide vs. amide). Below is a comparative analysis:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) H-Bond Donors/Acceptors Key Features
Target: 2-Chloro-N-(pyrazol-4-yl)-5-nitrobenzenesulfonamide C₁₇H₁₆ClN₅O₅S -SO₂NH-, 5-NO₂, 2-Cl 442.86 2 / 7 Strong electron-withdrawing nitro group; sulfonamide enhances H-bonding
5-Amino-2-chloro-N-(pyrazol-4-yl)benzenesulfonamide (CAS 380437-38-7) C₁₇H₁₇ClN₄O₃S -SO₂NH-, 5-NH₂, 2-Cl 392.90 2 / 6 Amino group increases basicity; reduced steric bulk compared to nitro
N-(Pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide () C₁₉H₁₇Cl₂N₃O₂ -CONH-, 2,4-Cl₂Ph 402.27 1 / 4 Acetamide linker; dichlorophenyl enhances lipophilicity
2-Chloro-N-(pyrazol-4-yl)-4-nitrobenzamide (CAS 176165-78-9) C₁₈H₁₅ClN₄O₄ -CONH-, 4-NO₂, 2-Cl 386.78 1 / 5 Benzamide backbone; nitro group meta to amide
N-(Pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide () C₂₀H₂₀N₄O₂S -CONH-, 4-SCH₃Ph 380.46 1 / 4 Thioether group introduces sulfur-based interactions

Key Observations :

  • Sulfonamide vs. Amide Linkers : Sulfonamides (e.g., target compound) exhibit higher hydrogen-bond acceptor capacity (7 vs. 4–5 in amides) due to the sulfonyl group .
  • Nitro vs.
  • Chlorine Positioning : Chlorine at the 2-position (ortho to the sulfonamide/amide) sterically hinders rotation, affecting molecular conformation .

Physicochemical and Crystallographic Properties

Crystallographic studies of analogs reveal trends in hydrogen bonding and packing:

Compound Crystal System Hydrogen-Bonding Patterns Dihedral Angles (Between Rings) Refinement Software
N-(Pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide () Monoclinic R₂²(10) dimers via N–H···O interactions 48.45° (dichlorophenyl/pyrazolyl) SHELXL
N-(Pyrazol-4-yl)formamide () Orthorhombic Chains via N–H···O and C–H···O bonds 56.33° (pyrazolyl/phenyl) SHELXS
5-Amino-2-chloro-N-(pyrazol-4-yl)benzenesulfonamide () Not reported Likely layered via -SO₂NH- and -NH₂ groups Predicted <50° due to sulfonamide rigidity SHELXL
Target Compound (Inferred) Likely Triclinic Expected dimerization via N–H···O(NO₂/SO₂) >60° (nitrobenzenesulfonamide/pyrazolyl) SHELXL/SHELXTL

Key Observations :

  • Dimerization : Amides (e.g., ) form R₂²(10) dimers, while sulfonamides may adopt layered or helical packing due to increased H-bond acceptors .
  • Dihedral Angles : Bulky substituents (e.g., nitro in the target) increase dihedral angles between aromatic rings, reducing π-π stacking .

Key Observations :

  • Sulfonamides : Widely used in enzyme inhibition (e.g., carbonic anhydrase) due to -SO₂NH- mimicking transition states .
  • Nitro Groups : May enhance binding to nitroreductase enzymes in prodrug activation .

Biological Activity

The compound 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-nitrobenzenesulfonamide is a member of the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C14H16ClN3O5SC_{14}H_{16}ClN_3O_5S with a molecular weight of approximately 365.81 g/mol. Its structure features a chloro group, a sulfonamide moiety, and a pyrazole ring, contributing to its biological activity.

Biological Activity Overview

Research has shown that pyrazole derivatives exhibit various biological activities including:

  • Antitumor Activity : Pyrazole derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation. Notably, they target pathways such as BRAF(V600E) and EGFR, which are crucial in certain cancers .
  • Antimicrobial Activity : Several studies indicate that pyrazole compounds possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of halogenated groups enhances their lipophilicity and penetration through bacterial membranes .
  • Anti-inflammatory Effects : Pyrazole derivatives also demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in tumor progression.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Antioxidant Activity : Pyrazoles can scavenge free radicals, thereby reducing oxidative stress within cells .

Research Findings

A summary of key research findings related to the biological activity of this compound includes:

Study FocusFindings
Antitumor ActivityIn vitro studies showed inhibition of cancer cell lines (e.g., MCF-7) with enhanced efficacy when combined with doxorubicin .
Antimicrobial TestingEffective against various strains including MRSA and E. coli; structure-activity relationship (SAR) analysis indicated that substituents significantly influenced activity .
Anti-inflammatory StudiesReduced levels of inflammatory markers in cellular models .

Case Studies

  • Anticancer Efficacy : A study evaluated the effect of pyrazole derivatives on breast cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity and could enhance the effects of existing chemotherapy agents like doxorubicin .
  • Antimicrobial Properties : In a comparative study against common pathogens, the compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent for infections caused by resistant strains .

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-nitrobenzenesulfonamide?

The synthesis typically involves coupling a sulfonamide intermediate with a substituted pyrazole derivative. A common method uses carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane (DCM) with triethylamine as a base. For example, reacting 5-nitro-2-chlorobenzenesulfonyl chloride with 4-amino-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole under anhydrous conditions yields the target compound. Reaction monitoring via TLC and purification via column chromatography are critical steps .

Q. How is the crystal structure of this compound determined, and what key structural features are observed?

Single-crystal X-ray diffraction is the gold standard. The pyrazole ring adopts a planar conformation, while the sulfonamide group forms intermolecular N–H···O hydrogen bonds, creating dimers with R₂²(10) motifs. Key parameters include:

  • Crystal system : Orthorhombic (e.g., space group P2₁2₁2₁)
  • Bond lengths : S–O (~1.43 Å), C–N (~1.35 Å)
  • Dihedral angles : ~64–80° between aromatic rings, indicating steric hindrance .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., pyrazole methyl groups at δ 2.1–2.3 ppm).
  • IR : Stretching vibrations for sulfonamide (S=O at ~1350 cm⁻¹) and nitro groups (NO₂ at ~1520 cm⁻¹).
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) validate molecular weight .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict biological activity or reactivity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. Molecular docking studies (using AutoDock Vina) model interactions with biological targets (e.g., kinases). For example:

  • Binding affinity : Predicted ΔG values (e.g., -8.2 kcal/mol) suggest strong inhibition of specific enzymes.
  • Key interactions : Hydrogen bonds with active-site residues (e.g., Lys123) and π-π stacking with phenyl groups .

Q. What strategies resolve contradictions in synthetic yield data across different reaction conditions?

Contradictions arise from variables like solvent polarity, base strength, or temperature. Systematic optimization via Design of Experiments (DoE) can identify critical factors. For example:

  • Solvent screening : DCM vs. DMF (polar aprotic solvents yield 65% vs. 48%).
  • Base optimization : Triethylamine (75% yield) outperforms K₂CO₃ (52%) due to better deprotonation .

Q. How do structural modifications (e.g., nitro vs. chloro substitution) affect biological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Nitro group : Enhances electron-withdrawing effects, increasing binding to hydrophobic enzyme pockets.
  • Chloro substituent : Improves metabolic stability but may reduce solubility.
    Comparative assays (e.g., IC₅₀ values against COX-2) quantify these effects .

Q. What advanced techniques analyze intermolecular interactions in the solid state?

  • Hirshfeld surface analysis : Visualizes close contacts (e.g., O···H interactions account for 25% of surface contacts).
  • Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition onset at ~250°C).
  • Powder XRD : Confirms phase purity and polymorphism .

Methodological Guidance

Q. How to design a crystallization protocol for structural analysis?

  • Solvent selection : Use mixed solvents (e.g., DCM:hexane, 1:3) for slow evaporation.
  • Temperature control : Gradual cooling (0.5°C/hr) from 50°C to room temperature.
  • Seeding : Introduce microcrystals to promote homogeneous nucleation .

Q. What statistical approaches validate experimental reproducibility in biological assays?

  • ANOVA : Analyzes variance across replicates (e.g., p < 0.05 for significant differences).
  • Bland-Altman plots : Assess agreement between technical repeats.
  • Power analysis : Determines sample size (n ≥ 3) for reliable IC₅₀ calculations .

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